3,6-difluoro-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions of the pyridine ring, and a dimethylamino group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-difluoro-N,N-dimethylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of the corresponding pyridine with a fluorinating agent such as F2/N2 in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting pyridine with fluorine gas .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These methods are optimized for high yield and purity, utilizing advanced fluorination technologies and efficient fluorinating reagents . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Difluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, which can replace the fluorine atoms in the pyridine ring.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-difluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and binding affinity . The dimethylamino group also plays a crucial role in modulating the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoropyridine: Another fluorinated pyridine with fluorine atoms at the 2nd and 4th positions.
3,5-Difluoro-2,4,6-triazidopyridine: A highly fluorinated pyridine derivative with azido groups.
6-Fluoro-N,N-dimethylpyridin-2-amine: A similar compound with a single fluorine atom at the 6th position.
Uniqueness
3,6-Difluoro-N,N-dimethylpyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the dimethylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H8F2N2 |
---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3,6-difluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-11(2)7-5(8)3-4-6(9)10-7/h3-4H,1-2H3 |
InChI-Schlüssel |
PMQCBBQWZJMXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.